molecular formula C7H15F3N2 B13543691 (4-Amino-1,1,1-trifluorobutan-2-yl)(ethyl)methylamine

(4-Amino-1,1,1-trifluorobutan-2-yl)(ethyl)methylamine

Cat. No.: B13543691
M. Wt: 184.20 g/mol
InChI Key: QNQJBSSRMQQBAZ-UHFFFAOYSA-N
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Description

(4-Amino-1,1,1-trifluorobutan-2-yl)(ethyl)methylamine is an organic compound that features a trifluoromethyl group attached to a butane backbone with an amino group and an ethylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-1,1,1-trifluorobutan-2-yl)(ethyl)methylamine typically involves nucleophilic substitution reactions. One common method is the reaction of 4,4,4-trifluorobutanal with ethylmethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-1,1,1-trifluorobutan-2-yl)(ethyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-Amino-1,1,1-trifluorobutan-2-yl)(ethyl)methylamine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that are valuable in the design of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in the study of metabolic pathways and enzyme kinetics .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of (4-Amino-1,1,1-trifluorobutan-2-yl)(ethyl)methylamine involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to modulation of their activity. This can result in inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-1,1,1-trifluorobutan-2-yl)(ethyl)methylamine is unique due to its specific combination of functional groups. The presence of both the trifluoromethyl group and the ethylmethylamine moiety provides distinct electronic and steric properties that are not found in similar compounds. This uniqueness makes it valuable in various applications, particularly in drug design and development .

Properties

Molecular Formula

C7H15F3N2

Molecular Weight

184.20 g/mol

IUPAC Name

3-N-ethyl-4,4,4-trifluoro-3-N-methylbutane-1,3-diamine

InChI

InChI=1S/C7H15F3N2/c1-3-12(2)6(4-5-11)7(8,9)10/h6H,3-5,11H2,1-2H3

InChI Key

QNQJBSSRMQQBAZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(CCN)C(F)(F)F

Origin of Product

United States

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